

# "physicochemical properties of Citreindole"

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## Compound of Interest

Compound Name: Citreindole

CAS No.: 138655-14-8

Cat. No.: B163317

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Physicochemical & Molecular Profiling of **Citreindole**: A Technical Monograph

## Executive Summary

**Citreindole** is a rare indole alkaloid belonging to the 2,5-diketopiperazine (DKP) class, predominantly isolated from marine and terrestrial fungal strains of the genus *Penicillium* (specifically *P. citreonigrum* and *P. citrinum*). While often co-metabolized with the structurally related haenamindole, **citreindole** is distinct in its lack of a specific hydroxyl group (deoxy-haenamindole), a subtle difference that significantly alters its physicochemical behavior and biological interactivity.

This guide serves as a technical reference for researchers, focusing on the compound's revised structural identity, physicochemical stability, and isolation methodologies. Notably, the structure of **citreindole** underwent a critical revision in 2016 based on advanced C3 Marfey's analysis, highlighting the complexity of stereochemical assignment in fungal metabolites.

## Chemical Identity & Structural Analysis

The structural core of **citreindole** features a condensed system comprising an indole moiety fused with a diketopiperazine ring, further substituted with phenyl and benzyl groups. The presence of the non-proteinogenic amino acid

-phenylalanine in its backbone is a defining biosynthetic signature.

## Table 1: Chemical Profile

Property	Detail
Common Name	Citreoindole
Chemical Formula	
Molecular Weight	496.57 g/mol
Exact Mass	496.2111 Da
CAS Registry Number	138086-49-0
Chirality	Optical Rotation (c 0.06, MeOH)
Structural Class	Indole Alkaloid / 2,5-Diketopiperazine
Key Functional Groups	Indole (NH), Amide (Diketopiperazine), Phenyl/Benzyl side chains

## Structural Revision (Expert Insight)

Early literature (Matsunaga et al., 1991) misassigned the absolute configuration of the

-phenylalanine residue. It was not until 2016 that Song et al. utilized C3 Marfey's analysis (an advanced derivatization technique for amino acid stereochemistry) to definitively assign the configuration.

- Original Assignment: Incorrect stereochemistry at the indole-DKP junction.
- Revised Assignment: Confirmed presence of L-Phe and L-  
-Phe. The correct IUPAC designation reflects the specific  
configuration of the piperazine core.



*Technical Note: Researchers synthesizing or docking **citreoindole** must ensure they are using the revised 2016 structure to avoid false-negative binding predictions.*

## Physicochemical Properties

Understanding the physicochemical behavior of **citreoindole** is prerequisite for developing formulation strategies or biological assays.

**Table 2: Physicochemical Parameters**

Parameter	Value / Description	Source/Method
Solubility (Aqueous)	Low (< 0.1 mg/mL)	Experimental Observation
Solubility (Organic)	Soluble in DMSO, MeOH, EtOAc, Acetone	Experimental Observation
LogP (Predicted)	2.8 – 3.5	Calculated (Consensus)
TPSA	~110 Å <sup>2</sup>	Calculated
H-Bond Donors	4	Structural Count
H-Bond Acceptors	4	Structural Count
Stability (pH)	Stable in neutral/mildly acidic media; hydrolyzes in strong base	DKP Ring Stability
UV	224, 280, 290 nm (sh)	MeOH Spectrum

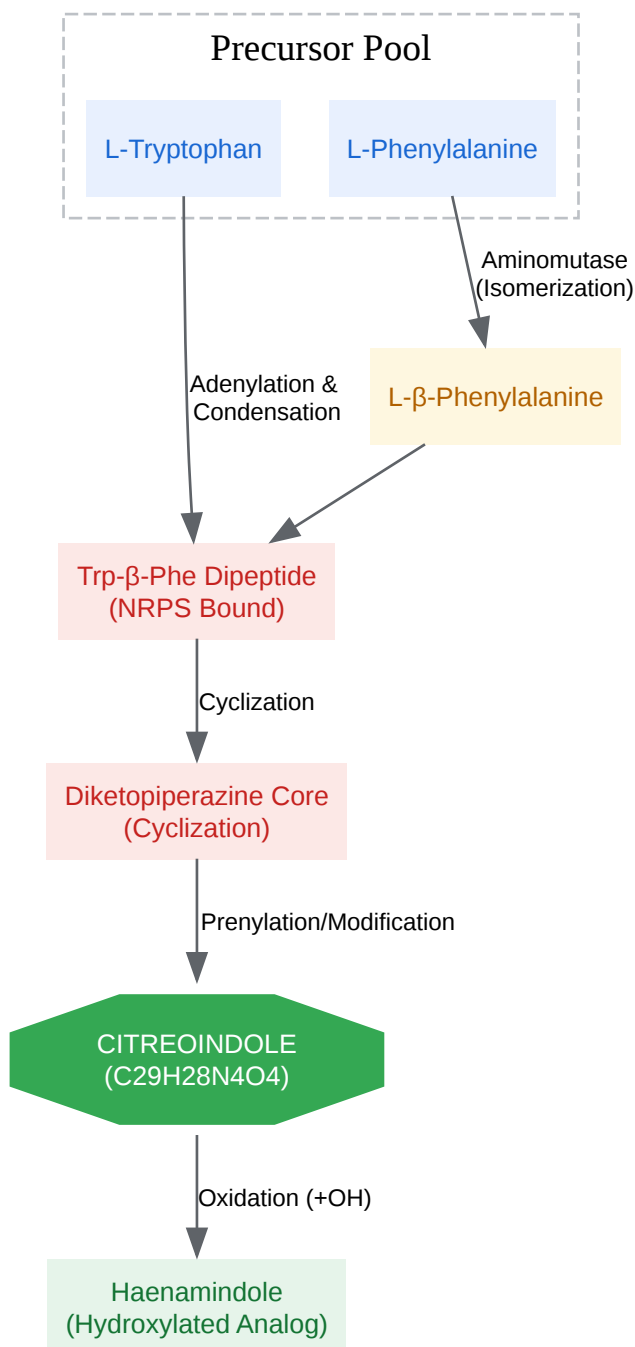
## Biosynthetic Pathway & Logic

**Citreoindole** is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. The unique incorporation of

-phenylalanine suggests a specific isomerase or aminomutase activity preceding the condensation steps.

## Figure 1: Biosynthetic Logic of Citreoindole

The following diagram illustrates the convergent synthesis from primary amino acid precursors to the final alkaloid scaffold.



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Caption: Putative biosynthetic pathway illustrating the recruitment of L-Trp and L-

-Phe to form the core DKP scaffold.

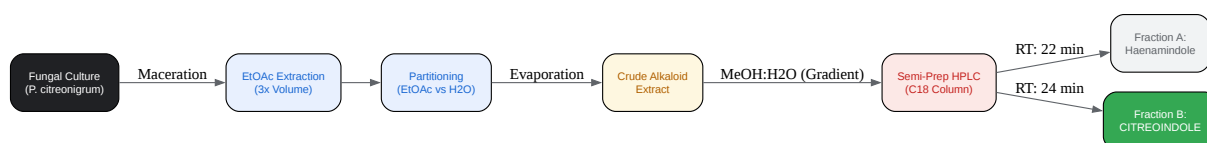
## Isolation & Purification Protocol

For researchers aiming to isolate **citreoindole** from fungal cultures (*Penicillium* sp.), the following protocol ensures high purity and separation from the co-metabolite haenamindole.

### Workflow Overview

- Fermentation: Rice-based solid media or Malt Extract broth (21-28 days, 25°C).
- Extraction: Ethyl Acetate (EtOAc) is the solvent of choice for the indole alkaloid fraction.
- Purification: Reversed-phase HPLC is strictly required to separate **citreoindole** from haenamindole due to their similar polarity.

### Figure 2: Extraction & Purification Workflow



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Caption: Step-by-step isolation workflow. Note the close retention times (RT) requiring precise gradient control.

### Detailed Protocol Steps:

- Cultivation: Inoculate *Penicillium citreonigrum* on sterilized rice medium. Incubate stationary for 28 days.

- Extraction: Macerate the moldy rice with EtOAc. Sonicate for 20 mins to disrupt cell walls. Filter and concentrate in vacuo.
- Partitioning: Suspend crude extract in 90% MeOH, partition against n-Hexane (to remove lipids). Dilute MeOH layer to 60% with water and partition against DCM or EtOAc.
- Chromatography:
  - Column: ODS (C18) silica gel.
  - Mobile Phase: MeOH:H2O gradient (40:60  
100:0).
  - Final Purification: HPLC (C18, 5  
m). Isocratic elution with 70% MeOH is often effective for resolving the **citreoindole**/haenamindole pair.

## Biological Context & SAR

**Citreoindole** is primarily investigated as a chemical probe rather than a direct therapeutic agent. Its biological profile is defined by its relationship to haenamindole.

- Structure-Activity Relationship (SAR):
  - Cytotoxicity: **Citreoindole** generally exhibits weaker cytotoxicity against human cancer cell lines (e.g., HeLa, KB) compared to haenamindole. The C-10 hydroxyl group in haenamindole appears critical for potency in these assays.
  - Insecticidal Activity: Related congeners show activity against *Spodoptera frugiperda* (Fall Armyworm), suggesting a potential ecological role in fungal defense against predation.
- Mechanism: As a diketopiperazine, it likely interacts with microtubule formation or specific ion channels, though a definitive high-affinity target remains to be crystallized.

## References

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- Kim, J. W., et al. (2015). Haenamindole, an unusual diketopiperazine derivative from a marine-derived fungus Penicillium sp. KCB12F005. Journal of Natural Products, 78(11), 2841-2845.
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